molecular formula C13H19NO B7516136 1-(1-Phenylethyl)piperidin-3-ol

1-(1-Phenylethyl)piperidin-3-ol

Cat. No.: B7516136
M. Wt: 205.30 g/mol
InChI Key: WSJYBUKJXSWDRV-UHFFFAOYSA-N
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Description

1-(1-Phenylethyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Phenylethyl)piperidin-3-ol typically involves the cyclization of appropriate precursors. One common method involves the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst . Another method includes the double C-H functionalization/cyclization of 1,3-ene-dienes with electron-withdrawing groups via a hydride shift .

Industrial Production Methods

Industrial production of piperidine derivatives often employs hydrogenation, cyclization, and cycloaddition reactions. The use of nanocatalysts such as cobalt, ruthenium, and nickel can enhance the efficiency and yield of these processes .

Chemical Reactions Analysis

Types of Reactions

1-(1-Phenylethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 1-(1-Phenylethyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, piperidine derivatives are known to interact with neurotransmitter receptors, influencing neurological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Phenylethyl)piperidin-3-ol is unique due to its specific structural features and the presence of the phenylethyl group, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(1-phenylethyl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(15)10-14/h2-4,6-7,11,13,15H,5,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJYBUKJXSWDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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